molecular formula C9H11ClFNO B1382371 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1803587-48-5

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B1382371
CAS No.: 1803587-48-5
M. Wt: 203.64 g/mol
InChI Key: ZFVREFCCFHLCFG-UHFFFAOYSA-N
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Description

“6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride” is a chemical compound with the CAS Number 1803587-48-5 . It has a molecular weight of 203.64 . The compound is in the form of a powder and is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is 6-fluoro-2-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride . The InChI code for this compound is 1S/C9H10FNO.ClH/c1-5-9(11)7-3-2-6(10)4-8(7)12-5;/h2-5,9H,11H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.64 . It is a powder in physical form .

Scientific Research Applications

Synthesis and Evaluation for Tumor Treatment

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is involved in the synthesis of compounds used to evaluate the activity of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissue. This enzyme plays a crucial role in the resistance of tumor cells to certain anticancer drugs. Compounds such as 6-benzyloxy-9-(2-fluoroethyl)-9H-purin-2-yl-amine, synthesized from similar molecules, are evaluated for their affinity and potential in cancer treatment (Schirrmacher et al., 2002).

Antimicrobial and Antibacterial Properties

Studies have explored the synthesis of novel fluorine-containing heterocycles, like those incorporating benzofuran derivatives, and evaluated their in vitro antibacterial and antifungal activities. Some compounds synthesized using this compound or related structures demonstrated significant antibacterial and antifungal activities, highlighting their potential in medical applications (Chundawat et al., 2013).

Electrochemical Studies

Electrochemical studies of compounds like this compound have been conducted. These studies include the electrochemical oxidation of similar benzofuran derivatives and the synthesis of fluorinated products, which are valuable in understanding the electrochemical properties of these compounds (Dawood & Fuchigami, 2004).

Cholinesterase Inhibitory Activity

Research has been conducted on benzofuran derivatives for their potential cholinesterase inhibitory activity. These studies involve the synthesis of benzofuran-2-carboxamide derivatives and their evaluation as cholinesterase inhibitors. This research is crucial for developing treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Abedinifar et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could result in changes to the target’s function, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these interactions could include changes in cell growth, oxidative stress responses, and viral replication, among others.

Result of Action

Benzofuran derivatives have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that the compound could have a variety of impacts at the molecular and cellular level, potentially including inhibition of cell growth, induction of oxidative stress responses, and interference with viral replication.

Properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-5-9(11)7-3-2-6(10)4-8(7)12-5;/h2-5,9H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVREFCCFHLCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Reactant of Route 6
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

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